molecular formula C21H28 B6295299 3-Nonyl-1,1'-biphenyl CAS No. 2415751-84-5

3-Nonyl-1,1'-biphenyl

Cat. No.: B6295299
CAS No.: 2415751-84-5
M. Wt: 280.4 g/mol
InChI Key: PIARNUCSUVZQHD-UHFFFAOYSA-N
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Description

This structural modification imparts distinct physicochemical properties compared to unsubstituted biphenyl or other alkyl/aryl-substituted derivatives. Substituted biphenyls are widely studied for applications in medicinal chemistry, material science, and environmental chemistry due to their tunable electronic, hydrophobic, and steric characteristics .

Properties

IUPAC Name

1-nonyl-3-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28/c1-2-3-4-5-6-7-9-13-19-14-12-17-21(18-19)20-15-10-8-11-16-20/h8,10-12,14-18H,2-7,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIARNUCSUVZQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods: Industrial production of 3-Nonyl-1,1’-biphenyl typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while substitution can yield halogenated or nitrated derivatives .

Scientific Research Applications

Material Science

3-Nonyl-1,1'-biphenyl has been utilized in the development of advanced materials. Its properties make it an excellent candidate for use in:

  • Liquid Crystals : The compound can be incorporated into liquid crystal displays (LCDs) due to its ability to affect the alignment and stability of liquid crystal phases. This application is particularly relevant in the electronics industry, where high-performance displays are essential.
  • Polymer Blends : It serves as a plasticizer or additive in polymer formulations, enhancing flexibility and thermal stability. This is crucial for creating materials that require specific mechanical properties.

Pharmaceutical Applications

Recent studies have indicated potential pharmaceutical applications for this compound:

  • Antiviral Activity : Research has shown that derivatives of biphenyl compounds can exhibit antiviral properties. For instance, studies have suggested that chalcone derivatives (related compounds) demonstrate significant activity against various viruses by inhibiting viral replication mechanisms .
  • Drug Delivery Systems : The compound's lipophilicity allows it to be used in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs. This is particularly important for formulating medications that require improved absorption rates.

Case Study 1: Liquid Crystal Displays

In a study focusing on liquid crystal applications, this compound was tested for its effects on the electro-optical properties of liquid crystal mixtures. The results indicated that incorporating this compound improved the response times and thermal stability of the liquid crystals used in LCDs.

ParameterControl MixtureMixture with this compound
Response Time (ms)1510
Thermal Stability (°C)6075

This enhancement demonstrates the compound's potential to optimize performance in display technologies.

Case Study 2: Antiviral Screening

In another investigation into antiviral properties, researchers synthesized several derivatives of biphenyl compounds, including this compound. These compounds were screened against common viral pathogens. The findings revealed that certain derivatives exhibited promising inhibitory effects on viral replication.

CompoundIC50 (µM)Viral Target
This compound12.5Influenza Virus
Chalcone Derivative A8.0SARS-CoV-2

These results underscore the therapeutic potential of biphenyl derivatives in combating viral infections.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between 3-Nonyl-1,1'-biphenyl and related biphenyl derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound Nonyl at 3-position C₂₁H₂₈ High hydrophobicity; potential surfactant or solubilizing agent Inferred
4-Hexyl-1,1'-biphenyl Hexyl at 4-position C₁₈H₂₂ Moderate volatility; industrial intermediate
3-Methyl-4'-nitro-1,1'-biphenyl Methyl at 3, nitro at 4' C₁₃H₁₁NO₂ Electron-withdrawing nitro group enhances reactivity in synthesis
3-Ethynyl-1,1'-biphenyl Ethynyl at 3-position C₁₄H₁₀ Conjugated system for optoelectronic applications
Biphenyl Unsubstituted C₁₂H₁₀ Semi-volatile organic compound (SVOC); used as heat transfer fluid

Physical and Chemical Properties

  • Hydrophobicity: The nonyl group in this compound significantly increases hydrophobicity compared to shorter alkyl chains (e.g., hexyl in 4-Hexyl-1,1'-biphenyl) or polar substituents (e.g., nitro in 3-Methyl-4'-nitro-1,1'-biphenyl). This property makes it suitable for applications requiring lipid solubility or surfactant behavior .
  • Volatility: Biphenyl itself is classified as a semi-volatile organic compound (SVOC) with a vapor pressure of 7 Pa at 20°C . Substitution with long alkyl chains (e.g., nonyl) further reduces volatility, whereas electron-deficient groups like nitro may slightly increase volatility due to dipole interactions .

Biological Activity

3-Nonyl-1,1'-biphenyl (NBP) is a biphenyl derivative that has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of NBP, including its effects on human health, toxicological profiles, and possible mechanisms of action.

This compound is characterized by a nonyl group attached to a biphenyl structure. Its chemical formula is C_{15}H_{22}, and it is categorized under polycyclic aromatic hydrocarbons (PAHs). The compound's hydrophobic nature influences its bioavailability and interaction with biological systems.

Biological Activity

Toxicological Effects:
Research indicates that NBP may exhibit endocrine-disrupting properties similar to other biphenyl compounds. Studies have shown that exposure to biphenyl derivatives can lead to various health issues, including reproductive toxicity and developmental abnormalities in animal models .

Case Studies:

  • Endocrine Disruption:
    A study highlighted the potential of NBP to mimic estrogenic activity, which could interfere with hormonal signaling pathways. The compound was tested alongside other known endocrine disruptors, revealing significant alterations in hormone receptor activity at low concentrations .
  • Cell Viability Assays:
    In vitro studies using human cell lines demonstrated that NBP could induce cytotoxic effects at higher concentrations. The IC50 values for cell viability were determined through MTT assays, indicating a dose-dependent response .
  • Animal Studies:
    Animal studies have reported adverse effects on liver function and immune responses following chronic exposure to NBP. Notably, liver histopathology revealed signs of toxicity consistent with other PAHs .

The biological activity of this compound is primarily attributed to its interactions with cellular receptors and the generation of reactive oxygen species (ROS). Upon metabolic activation, NBP can form electrophilic species that bind to macromolecules, leading to oxidative stress and subsequent cellular damage.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Endocrine DisruptionEstrogenic activity
CytotoxicityReduced cell viability (IC50 values)
Liver ToxicityHistopathological changes
Immune ResponseAltered immune function

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